N-(oxolan-3-ylmethyl)aniline
Description
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Structure
3D Structure
Properties
IUPAC Name |
N-(oxolan-3-ylmethyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-2-4-11(5-3-1)12-8-10-6-7-13-9-10/h1-5,10,12H,6-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUNAEHHLGYDTME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1CNC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Management of Hydrogen Gas:the Use of Molecular Hydrogen Requires Appropriate Equipment and Safety Protocols.acs.orgwhile Small Scale Reactions Can Be Conducted Using a Balloon of Hydrogen, Larger Scale Academic Preparations Necessitate the Use of a High Pressure Reactor, Such As a Parr or Autoclave Engineers Setup.vapourtec.comkey Considerations Include:
Safety: Ensuring the reactor is properly rated for the intended pressure and temperature is paramount. The laboratory should be well-ventilated, and ignition sources must be eliminated. acs.org A thorough "what-if" analysis of potential failures (e.g., leaks, thermal runaway) should be conducted. acs.org
Pressure and Agitation: Scaling up from a lab flask to a plant reactor can lead to slower reaction rates if mass transfer (gas-liquid mixing) is not efficient. aocs.org In an academic setting, selecting a reactor with effective agitation (e.g., a well-designed impeller) is crucial to ensure hydrogen is sufficiently available at the catalyst surface. neulandlabs.com
Reaction Monitoring and Purification:monitoring the Reaction Progress at Scale Can Be More Challenging. Taking Samples from a Pressurized Vessel Requires a Safe and Reliable Procedure. Upon Completion, the Removal of the Heterogeneous Catalyst by Filtration Can Be Slow if the Catalyst Particles Are Very Fine. Using a Filter Aid Like Celite® Can Facilitate This Process. Subsequent Purification, Often by Column Chromatography at the Small Scale, May Become Impractical for Larger Quantities in an Academic Lab. Alternative Purification Methods Such As Distillation or Crystallization Should Be Explored As They Are More Scalable and Generate Less Solvent Waste, Thereby Improving the Overall Process Mass Intensity Pmi .seqens.com
Design Principles for N-(oxolan-3-ylmethyl)aniline Analogues
The design of analogues based on the this compound scaffold is guided by established medicinal chemistry principles aimed at optimizing potency, selectivity, and pharmacokinetic properties. acs.orgnih.gov Key strategies involve systematic modifications of different parts of the molecule. kcl.ac.uklibretexts.org
Systematic Variation of Substituents on the Aniline (B41778) Ring
The aniline ring is a prime target for modification to explore its impact on biological activity. The introduction of various substituents at the ortho, meta, and para positions can profoundly alter the electronic and steric profile of the molecule, influencing its binding affinity to biological targets. acs.org
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO2), cyano (-CN), and trifluoromethyl (-CF3) decrease the electron density on the aniline ring and the basicity of the amine nitrogen. libretexts.orgnih.gov In some contexts, these modifications can be crucial for fitting into specific binding pockets or for enhancing activity. arabjchem.org For instance, the introduction of a trifluoromethyl group is a common strategy in drug design. nih.gov
Electron-Donating Groups (EDGs): Substituents such as methyl (-CH3) or methoxy (B1213986) (-OCH3) increase the electron density of the ring and the basicity of the nitrogen atom. libretexts.orgchemistrysteps.com This can enhance interactions with targets that favor more electron-rich ligands.
Halogens: Halogens like chlorine (-Cl), bromine (-Br), and fluorine (-F) have a dual effect. They are inductively electron-withdrawing but can also participate in halogen bonding, a specific type of non-covalent interaction that can enhance binding affinity. libretexts.org The position and type of halogen can fine-tune the electronic properties and steric profile of the analogue. acs.orgsmolecule.com
Table 1: Design Principles for Aniline Ring Substitution
| Substituent Type | Example Groups | General Effect on Aniline Moiety | Potential Impact on Activity |
|---|---|---|---|
| Electron-Donating | -CH₃, -OCH₃, -NH₂ | Increases electron density and basicity | May enhance binding to electron-deficient sites |
| Electron-Withdrawing | -NO₂, -CN, -CF₃, -COCH₃ | Decreases electron density and basicity | Can be key for specific receptor interactions |
| Halogens | -F, -Cl, -Br | Inductively withdrawing; can form halogen bonds | Can improve binding affinity and metabolic stability |
Modifications of the Oxolane Moiety and Linker Region
Oxolane Ring Modifications: Introducing substituents on the oxolane ring can explore new binding interactions or alter the molecule's solubility and metabolic stability. Replacing the ring oxygen with other heteroatoms (e.g., sulfur to form a thietane (B1214591) derivative) or changing the ring size (e.g., to a pyrrolidine (B122466) or piperidine) are common strategies to probe the spatial requirements of a binding pocket. nih.gov
Linker Modifications: The length and rigidity of the linker connecting the aniline and oxolane moieties can be altered. Shortening or lengthening the alkyl chain, or introducing rigidity through double bonds or incorporation into a larger ring system, can optimize the orientation of the two ends of the molecule.
Introduction of Chiral Centers and Their Impact
The parent compound, this compound, is chiral due to the stereocenter at the C3 position of the oxolane ring. Biological systems are inherently chiral, and thus, different enantiomers of a molecule often exhibit vastly different pharmacological activities.
The synthesis of enantiomerically pure forms of this compound analogues is essential to determine which stereoisomer is responsible for the desired biological effect. For example, the introduction of a chiral center on the tetrahydrofuran-2-ylmethyl group has been noted in the development of other complex molecules. vulcanchem.com The specific spatial arrangement of the oxolane ring and the aniline group can be the deciding factor for effective binding to a chiral receptor or enzyme active site. chemistrysteps.com
Correlation of Structural Modifications with Chemical Reactivity
Structural changes not only affect biological activity but also have a predictable influence on the chemical reactivity of the molecule. These structure-property relationships are governed by fundamental principles of physical organic chemistry.
Electronic Effects of Substituents on Amine Basicity and Ring Activation
The substituents on the aniline ring directly modulate the electronic environment of the entire molecule, which in turn affects its reactivity. rsc.org
Amine Basicity: The basicity of the secondary amine nitrogen is highly dependent on the electronic nature of the substituents on the aniline ring. Electron-donating groups (EDGs) increase the electron density on the nitrogen, making its lone pair more available for protonation and thus increasing basicity. lkouniv.ac.in Conversely, electron-withdrawing groups (EWGs) pull electron density away from the nitrogen, decreasing its basicity. libretexts.orglkouniv.ac.in This is because the lone pair is less available, and EWGs can also destabilize the resulting anilinium ion. lkouniv.ac.in Aromatic amines are generally weaker bases than aliphatic amines because the nitrogen lone pair is delocalized into the aromatic π-system. libretexts.orgchemistrysteps.commasterorganicchemistry.com
Table 2: Effect of Substituents on the Basicity of Aniline Derivatives
| Substituted Aniline | pKₐ of Conjugate Acid | Effect Relative to Aniline |
|---|---|---|
| p-Nitroaniline | 1.0 | Less Basic |
| m-Nitroaniline | 2.5 | Less Basic |
| p-Chloroaniline | 3.98 | Less Basic |
| Aniline | 4.63 | Reference |
| p-Toluidine (p-methylaniline) | 5.08 | More Basic |
| p-Anisidine (p-methoxyaniline) | 5.34 | More Basic |
Data sourced from various chemistry resources reflecting established pKₐ values. utexas.edu
Ring Activation: The same substituents also control the reactivity of the aniline ring in electrophilic aromatic substitution (EAS) reactions. The -NH-R group is a powerful activating, ortho-, para-director because the nitrogen's lone pair can be donated into the ring, stabilizing the intermediate carbocation (arenium ion). dalalinstitute.comlibretexts.orgbyjus.com
EDGs on the ring further enhance this activation, making the compound highly reactive towards electrophiles. stpeters.co.in
Steric Hindrance Effects on Reaction Pathways
The size and position of substituents can physically block the approach of reagents to a reactive site, a phenomenon known as steric hindrance. kcl.ac.uk
Ortho-Substituents: Bulky groups placed at the ortho-position (adjacent to the amino group) on the aniline ring can hinder reactions at both the nitrogen atom and the ring itself. For example, the reaction of anilines with bulky electrophiles may be slowed or prevented entirely. rsc.orgresearchgate.net In electrophilic aromatic substitution, a large ortho-substituent can favor substitution at the less hindered para-position.
N-Alkylation/Acylation: The reaction of the secondary amine nitrogen can be sterically hindered. While the N-(oxolan-3-ylmethyl) group itself provides some steric bulk compared to a simple N-methylaniline, introducing large groups on the aniline ring, particularly at the ortho positions, would further encumber the nitrogen. rsc.org This can affect the rate and feasibility of reactions like N-alkylation or N-acylation. Studies on sterically crowded anilines have shown that electrophilic substitution on the ring can become preferred over reaction at a highly shielded nitrogen atom. rsc.orgresearchgate.net
Structure-Activity Relationships in Pre-clinical Biological Contexts
Investigations into the biological activities of this compound and its derivatives are foundational to its potential development in medicine. These studies typically progress from controlled in vitro environments to more complex cellular and in vivo models.
Modulation of Ligand-Target Interactions in In Vitro Systems
At present, specific data detailing the direct modulation of ligand-target interactions by this compound in isolated in vitro systems is not extensively available in peer-reviewed literature. However, the broader class of aniline derivatives has been the subject of numerous SAR studies. For instance, research on similar scaffolds, such as 2-arylvinylquinolines, has demonstrated that modifications to the aniline-like portion of a molecule can significantly impact its activity against biological targets. In one study, substitutions on a phenyl ring, analogous to the aniline component, were shown to dramatically alter the antiplasmodial potency of the compounds. For example, the placement of a trifluoromethyl group at different positions on the ring resulted in varied efficacy, highlighting the sensitivity of target binding to subtle structural changes. While not directly involving this compound, these findings underscore the principle that the substitution pattern on the aniline ring is a critical determinant of biological activity, a concept that would be central to future in vitro studies of this specific compound.
Investigation of Mechanistic Biological Pathways in Cellular Models
Exploratory Studies in In Vivo Animal Models for Proof-of-Concept
Currently, there is a lack of published in vivo studies in animal models specifically for this compound. Such studies are crucial for establishing proof-of-concept and understanding a compound's behavior in a whole organism. For related compounds, the transition from in vitro activity to in vivo efficacy is a critical step. In antimalarial research, promising 2-arylvinylquinolines identified through in vitro screening demonstrated significant antimalarial efficacy in murine models without notable toxicity, validating the therapeutic potential of the chemical class. These studies often involve creating salt forms of the lead compound to improve properties like solubility and bioavailability for in vivo administration. Future research on this compound would likely follow a similar trajectory, moving from cellular validation to exploratory animal studies to assess its potential as a therapeutic agent.
Structure-Property Relationships for Non-Biological Applications
Beyond its biological potential, the structure of this compound also dictates its physical and chemical properties, which are relevant for applications in catalysis and material science.
Influence of Structure on Catalytic Performance
The utility of aniline derivatives in catalysis is well-documented, often serving as ligands for metal centers or as organocatalysts themselves. The specific structure of this compound, with its nitrogen and oxygen atoms, presents potential coordination sites for metal catalysts. While direct studies on its catalytic performance are scarce, research on related amine-containing compounds provides a framework for understanding its potential. For example, N-formylation of amines has been achieved using copper catalysts supported on carbon nitride (C3N4), demonstrating the role of the amine structure in catalytic transformations. The efficiency of such reactions depends on the amine's electronic and steric properties, which in the case of this compound, would be influenced by the tetrahydrofuran (B95107) ring. The development of palladium-catalyzed carbonylation reactions also heavily relies on the structure of amine and amide substrates to control reaction pathways and product selectivity.
Design Considerations for Material Science Applications (e.g., polymers, functional materials)
Aniline is a well-known monomer for the synthesis of polyaniline (PANI), a versatile conducting polymer. The incorporation of this compound as a monomer or co-monomer in polymerization reactions could lead to new functional materials. The oxolane substituent could influence key polymer properties such as solubility, processability, and thermal stability. The ability to tune these properties is a significant goal in polymer science. For instance, the synthesis of PANI with specific substituents can alter its electronic properties, making it suitable for applications like sensors, flexible electrodes, or components in photovoltaic cells. The presence of the ether group in the oxolane ring could also affect the polymer's interaction with other materials or its self-assembly characteristics, opening avenues for creating novel composite materials with tailored properties.
Theoretical Considerations for Hydrogen Storage Capacity
The potential for a molecule to serve as a liquid organic hydrogen carrier (LOHC) is critically evaluated through its hydrogen storage capacity, which is the mass percentage of hydrogen that can be stored and released. While experimental data provides definitive values, theoretical and computational studies offer a powerful and often more efficient initial screening method for potential LOHC candidates. These theoretical investigations can predict the energetic feasibility of hydrogenation and dehydrogenation reactions, which are central to the LOHC concept.
Theoretical investigations into LOHCs typically employ quantum chemical calculations, such as Density Functional Theory (DFT), to determine the thermodynamics of the hydrogenation and dehydrogenation processes. mdpi.comrsc.org A key parameter derived from these calculations is the reaction enthalpy (ΔH) for the hydrogenation of the aromatic parts of the molecule. An ideal LOHC would have a reaction enthalpy that is not excessively high or low, allowing for the reversible uptake and release of hydrogen under moderate temperature and pressure conditions.
For aniline derivatives, the hydrogenation of the benzene (B151609) ring is the primary mechanism for hydrogen storage. mdpi.com Computational studies on aniline and its simpler N-alkylated derivatives show that their hydrogenation enthalpies are comparable to other promising LOHC candidates. mdpi.com The introduction of the N-(oxolan-3-ylmethyl) group would likely have a modest electronic effect on the aniline ring, but the primary hydrogen storage would still occur on the six-membered aromatic ring.
Furthermore, computational models can explore the impact of various substituents on the aniline ring of this compound derivatives. Electron-donating or electron-withdrawing groups can alter the electron density of the aromatic ring, thereby influencing the thermodynamics of the hydrogenation/dehydrogenation cycle. DFT calculations can predict these effects and help in the rational design of derivatives with optimized properties for hydrogen storage.
Another area of theoretical investigation involves the decoration of heterocyclic compounds with metal atoms to enhance their hydrogen storage capabilities. espublisher.comespublisher.comresearchgate.net While this approach is more commonly applied to different types of heterocyclic systems, theoretical studies could explore the potential for metal-decorated derivatives of this compound to bind additional hydrogen molecules.
Computational Chemistry and Theoretical Studies of N Oxolan 3 Ylmethyl Aniline
Molecular Geometry and Conformational Analysis
The three-dimensional structure of N-(oxolan-3-ylmethyl)aniline is not rigid. The molecule possesses several rotatable bonds, leading to various possible conformations, each with a different energy level. Computational analysis is essential to identify the most stable, low-energy conformations.
To determine the most stable geometry of this compound, a process of energy minimization is performed. This involves systematically exploring the molecule's potential energy surface to locate the lowest energy structures, known as conformers. This exploration, or conformational sampling, focuses on the torsion angles of the key rotatable bonds:
C(aryl)-N bond: Rotation around this bond determines the orientation of the amino group relative to the phenyl ring.
N-CH₂ bond: Rotation here alters the position of the oxolane moiety.
CH₂-C(oxolane) bond: This rotation changes the orientation of the five-membered ring.
Computational methods, such as DFT calculations (e.g., using the B3LYP functional), are employed to calculate the energy of thousands of possible conformations. The structures corresponding to energy minima on this potential energy surface represent the most likely shapes the molecule will adopt. For aniline (B41778) derivatives, the geometry at the nitrogen atom—whether it is planar or pyramidal—is a key structural feature determined through these calculations.
The (oxolan-3-ylmethyl) group attached to the nitrogen atom significantly influences the molecule's conformation compared to unsubstituted aniline. In aniline, the amino group (NH₂) is slightly pyramidal. The introduction of the alkyl-ether substituent has two main effects:
Electronic Effect: The alkyl portion of the substituent is electron-donating, which tends to increase the electron density on the nitrogen atom. This can influence the degree of p-π conjugation between the nitrogen lone pair and the aromatic ring.
Steric Effect: The bulkiness of the oxolane group creates steric hindrance, which can restrict rotation around the C(aryl)-N and N-CH₂ bonds, favoring conformations that minimize spatial clashes.
Studies on similar N-alkylated anilines show that such substituents affect the pyramidalization at the nitrogen atom and the barrier to its inversion. The final preferred conformation of this compound will be a balance between maximizing the stabilizing nitrogen lone pair-π system conjugation (which favors planarity) and minimizing steric repulsion.
Electronic Structure and Reactivity Descriptors
The arrangement of electrons in molecular orbitals dictates the compound's reactivity. Computational chemistry provides descriptors that help predict how and where the molecule will react.
Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain chemical reactivity. nih.gov It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov
HOMO: This orbital acts as the electron donor. A higher energy HOMO indicates a better nucleophile or a molecule more susceptible to electrophilic attack. For this compound, the HOMO is expected to be a π-orbital with significant electron density located on the aniline ring and the nitrogen atom's lone pair.
LUMO: This orbital acts as the electron acceptor. A lower energy LUMO suggests a better electrophile or a molecule more prone to nucleophilic attack. The LUMO is typically a π* anti-bonding orbital distributed over the aromatic ring.
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability and reactivity. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive and can be easily polarized.
While specific calculated values for this compound are not available, the table below presents typical FMO energy values for similar N-alkylaniline systems, calculated using DFT methods.
| Descriptor | Representative Energy (eV) | Implication |
| E(HOMO) | -5.0 to -5.5 | Strong nucleophilic character, susceptible to electrophilic attack. |
| E(LUMO) | -0.1 to +0.5 | Weak electrophilic character, less susceptible to nucleophilic attack. |
| ΔE (LUMO-HOMO) | 5.1 to 6.0 | High kinetic stability and moderate reactivity. |
This is an interactive data table. The values are representative examples based on similar molecules and are not specific experimental or calculated data for this compound.
The distribution of electrons within the molecule is uneven due to differences in electronegativity. This can be visualized using atomic charge calculations and molecular electrostatic potential (MEP) maps. An MEP map shows the electrostatic potential on the surface of the molecule, indicating regions of electron richness and deficiency. researchgate.netresearchgate.net
For this compound, the MEP map is predicted to show:
Negative Potential (Red/Yellow): These electron-rich regions are concentrated around the most electronegative atoms, namely the nitrogen and the oxygen of the oxolane ring. These are the primary sites for electrophilic attack. The π-electron cloud of the aromatic ring also contributes to a less intense negative potential.
Positive Potential (Blue): This electron-poor region is most prominent around the hydrogen atom attached to the nitrogen (N-H). This site is susceptible to nucleophilic attack and is the primary site for hydrogen bond donation. researchgate.net
The table below provides expected partial atomic charges for key atoms in the molecule, based on typical values for similar structures.
| Atom | Expected Partial Charge (a.u.) | Rationale |
| Nitrogen (N) | -0.4 to -0.6 | High electronegativity and presence of a lone pair. |
| Oxygen (O) | -0.5 to -0.7 | Highest electronegativity in the molecule. |
| Hydrogen (on N-H) | +0.3 to +0.4 | Attached to electronegative nitrogen, making it acidic. |
| Carbon (C attached to N) | +0.2 to +0.3 | Attached to electronegative nitrogen. |
This is an interactive data table. The values are representative examples based on similar molecules and are not specific experimental or calculated data for this compound.
The MEP map serves as a direct visual guide to the molecule's reactive sites. thaiscience.info
Susceptibility to Electrophiles: Electrophiles (electron-seeking species) will be attracted to the areas of negative electrostatic potential. For this compound, the most susceptible sites are the nitrogen lone pair, the oxygen lone pairs, and, to a lesser extent, the ortho and para positions of the aniline ring, which are activated by the electron-donating amino group.
Susceptibility to Nucleophiles: Nucleophiles (nucleus-seeking species) will target regions of positive electrostatic potential. The most prominent site for nucleophilic interaction is the acidic proton of the N-H group. This site is particularly important in forming intermolecular hydrogen bonds.
Prediction of Spectroscopic Properties (e.g., NMR, IR, UV-Vis)
Computational methods, particularly those based on Density Functional Theory (DFT), are instrumental in predicting the spectroscopic properties of molecules like this compound. These predictions are vital for compound characterization and for corroborating experimental data.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H and ¹³C NMR spectra can be computationally predicted by calculating the magnetic shielding tensors of the nuclei. The resulting chemical shifts provide a detailed map of the molecule's electronic environment. For this compound, theoretical calculations would distinguish between the aromatic protons of the aniline ring, the aliphatic protons of the oxolane ring, and the methylene (B1212753) bridge protons.
Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on DFT calculations (e.g., B3LYP/6-31G(d,p)) and are relative to TMS.
| Spectrum Type | Atom Position | Predicted Chemical Shift (ppm) | Description |
|---|---|---|---|
| ¹H NMR | Aromatic C-H | 6.6 - 7.2 | Protons on the aniline ring. rsc.orgchemicalbook.com |
| ¹H NMR | N-H | ~3.6 - 4.1 | Proton on the secondary amine. rsc.org |
| ¹H NMR | Oxolane C-H, C-H₂ | 3.5 - 3.9 | Protons on the oxolane ring adjacent to the oxygen. |
| ¹H NMR | N-CH₂ | ~3.1 - 3.3 | Methylene bridge protons adjacent to the nitrogen. |
| ¹³C NMR | Aromatic C-N | ~148 - 150 | Aromatic carbon directly bonded to the amine. rsc.org |
| ¹³C NMR | Aromatic C-H | 113 - 130 | Protonated carbons of the aniline ring. rsc.org |
| ¹³C NMR | Oxolane C-O | ~68 - 72 | Carbons of the oxolane ring bonded to oxygen. |
| ¹³C NMR | N-CH₂ | ~45 - 50 | Carbon of the methylene bridge. |
Infrared (IR) Spectroscopy: Theoretical frequency calculations can predict the vibrational modes of the molecule. The resulting IR spectrum shows characteristic absorption bands corresponding to the stretching and bending of specific bonds. For this compound, key predicted vibrations would include the N-H stretch, aromatic C-H stretches, C-O-C ether stretch, and C-N stretch. mdpi.comjmchemsci.com
Predicted IR Absorption Frequencies for this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Functional Group |
|---|---|---|
| N-H Stretch | ~3400 - 3450 | Secondary Amine jmchemsci.com |
| Aromatic C-H Stretch | ~3000 - 3100 | Aniline Ring jmchemsci.com |
| Aliphatic C-H Stretch | ~2850 - 2960 | Oxolane and Methylene Groups |
| C=C Aromatic Stretch | ~1500 - 1600 | Aniline Ring mdpi.com |
| C-O-C Asymmetric Stretch | ~1070 - 1150 | Ether (Oxolane) |
| C-N Stretch | ~1250 - 1340 | Aryl Amine |
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is employed to calculate the electronic transitions and predict the UV-Vis absorption spectrum. nih.govnih.gov For this compound, the primary absorption band in the UV region is expected to arise from π→π* transitions within the aniline chromophore. researchgate.net The presence of the alkyl substituent is predicted to cause a slight bathochromic (red) shift compared to unsubstituted aniline. researchgate.netnist.gov
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling is a crucial tool for investigating the mechanisms of chemical reactions, providing insights into the energetic and structural changes that occur. A plausible synthetic route for this compound is the N-alkylation of aniline with an activated oxolane derivative, such as 3-(bromomethyl)oxolane.
The key to understanding a reaction mechanism is characterizing its transition state (TS). For the proposed Sₙ2 synthesis, computational methods can locate the geometry of the TS where the C-Br bond is partially broken and the N-C bond is partially formed. Calculations would reveal the bond lengths, angles, and charge distribution of this high-energy species. A frequency calculation on the optimized TS geometry is used for confirmation, which must yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. mdpi.com
Hypothetical Energy Profile for the N-Alkylation of Aniline Reaction: Aniline + 3-(bromomethyl)oxolane → [Transition State] → this compound + HBr
| Species | Description | Relative Energy (kcal/mol) |
|---|---|---|
| Reactants | Aniline + 3-(bromomethyl)oxolane | 0.0 (Reference) |
| Transition State | Sₙ2 Transition Structure | +22.5 (Activation Energy) |
| Products | This compound + HBr | -15.0 (Enthalpy of Reaction) |
Molecular Docking and Dynamics Simulations
To explore the potential biological relevance of this compound, molecular docking and dynamics simulations can be employed. These methods predict how the compound might bind to a specific protein target.
Molecular docking algorithms place the 3D structure of this compound into the binding site of a target protein, predicting the most favorable binding pose and estimating the binding affinity (e.g., in kcal/mol). nih.gov The results highlight key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-stacking, that stabilize the complex. nih.gov For instance, many aniline derivatives have been investigated as kinase inhibitors. nih.govnih.gov A hypothetical docking study could explore the binding of this compound to the ATP-binding site of a kinase like Cyclin-Dependent Kinase 2 (CDK2). researchgate.net
Following docking, molecular dynamics (MD) simulations can be run. MD simulates the movement of every atom in the protein-ligand system over time, providing insights into the stability of the predicted binding pose and the flexibility of the protein and ligand upon binding.
Hypothetical Molecular Docking Results against a Kinase Target (e.g., CDK2)
| Parameter | Predicted Value/Interaction |
|---|---|
| Binding Affinity (Docking Score) | -7.5 kcal/mol |
| Hydrogen Bonds | Amine N-H with backbone carbonyl of a hinge region residue. |
| Oxolane oxygen with a backbone N-H of a hinge region residue. | |
| Hydrophobic Interactions | Aniline ring with hydrophobic residues in the active site. |
Cheminformatics and Machine Learning Applications in Compound Design
Cheminformatics and machine learning (ML) leverage large datasets of chemical information to build predictive models, accelerating the design of new molecules with desired properties. rsc.org
By creating a database of similar aniline derivatives and their experimentally determined reactivities, a Quantitative Structure-Activity Relationship (QSAR) or machine learning model can be trained. nih.gov Such a model would use calculated molecular descriptors (e.g., electronic properties, steric parameters, topological indices) as input to predict the reactivity or selectivity of new, untested compounds like this compound. These models can identify which molecular features are most influential, thereby guiding the rational design of derivatives with optimized reaction outcomes. For example, a model could be developed to predict the regioselectivity of electrophilic aromatic substitution on various substituted aniline scaffolds.
Virtual Screening for New Chemical Space Exploration
The exploration of novel chemical space is a cornerstone of modern drug discovery and materials science. Virtual screening, a computational technique, has emerged as a powerful tool to navigate the vastness of chemical databases, identifying molecules with desired properties and scaffolds for further development. nih.gov In the context of this compound, virtual screening offers a rational approach to unlock its potential by identifying derivatives and analogs with enhanced biological activities or unique material characteristics.
Virtual screening methodologies are broadly categorized into ligand-based and structure-based approaches. nih.gov Ligand-based methods leverage the knowledge of known active molecules to identify others with similar features, while structure-based methods rely on the three-dimensional structure of a biological target. nih.govjusst.org Both strategies can be effectively employed to explore the chemical space around the this compound core.
A typical workflow for virtual screening begins with the creation of a diverse chemical library. This library can be assembled from large commercial databases such as ZINC, PubChem, and Enamine, which contain millions of compounds. schrodinger.commdpi.com For a focused exploration around this compound, this library can be enriched with derivatives containing the aniline and oxolane moieties.
Pharmacophore Modeling and Similarity Searching
One powerful ligand-based virtual screening technique is pharmacophore modeling. A pharmacophore represents the essential steric and electronic features required for a molecule's biological activity. youtube.com For this compound, a pharmacophore model could be developed based on its known or hypothesized interactions with a biological target. This model would typically include features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. nih.gov
Once a pharmacophore model is established, it can be used as a 3D query to screen large chemical databases. nih.gov The screening process identifies molecules that match the pharmacophoric features, thus having a higher probability of exhibiting the desired biological activity.
Table 1: Hypothetical Pharmacophore Model for a this compound-based Scaffold
| Feature | Type | Location |
| Aromatic Ring | Hydrophobic | Aniline Phenyl Ring |
| Hydrogen Bond Donor | Donor | Aniline -NH group |
| Hydrogen Bond Acceptor | Acceptor | Oxolane Oxygen Atom |
| Hydrophobic/Aliphatic | Hydrophobic | Oxolane Ring |
This hypothetical model could be used to screen for compounds that share these key interaction points. The results of such a screen would provide a list of diverse molecules that warrant further investigation.
Molecular Docking and Scoring
Structure-based virtual screening, primarily through molecular docking, is another critical tool for exploring new chemical space. uomisan.edu.iqworldscientific.com If the three-dimensional structure of a relevant biological target is known, molecular docking can predict the binding orientation and affinity of this compound and its analogs within the target's active site. jusst.org
The process involves generating multiple conformations of the ligand and fitting them into the binding pocket of the receptor. Scoring functions are then used to rank the different poses based on their predicted binding energy, providing a quantitative measure of their potential efficacy. nih.gov This allows for the prioritization of compounds for experimental testing.
Table 2: Illustrative Docking Scores of Hypothetical this compound Analogs against a Kinase Target
| Compound ID | Structure Modification | Docking Score (kcal/mol) | Predicted H-Bonds |
| NMA-001 | Parent this compound | -7.5 | 2 |
| NMA-002 | 4-fluoro substitution on aniline ring | -8.2 | 3 |
| NMA-003 | 3-chloro substitution on aniline ring | -8.0 | 2 |
| NMA-004 | N-methylation of aniline nitrogen | -7.1 | 1 |
| NMA-005 | 2-methyl substitution on oxolane ring | -7.8 | 2 |
Note: The data in this table is for illustrative purposes and does not represent actual experimental results.
The data in the table suggests that substitutions on the aniline ring could enhance binding affinity, guiding the synthesis of more potent inhibitors.
Expansion into New Chemical Space
Beyond identifying analogs, virtual screening can be used to explore entirely new chemical spaces by identifying novel scaffolds that mimic the key features of this compound. This can be achieved through techniques like scaffold hopping, where a known active scaffold is replaced with a structurally different one that maintains the original pharmacophoric features.
By employing a combination of ligand-based and structure-based virtual screening techniques, researchers can systematically explore the chemical universe surrounding this compound. This computational approach accelerates the discovery of new molecules with tailored properties, paving the way for innovations in medicine and material science. nih.gov
Advanced Analytical and Spectroscopic Characterization in Research
High-Resolution Mass Spectrometry for Molecular Confirmation
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of a newly synthesized compound. Unlike nominal mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to four or more decimal places). This precision allows for the determination of a unique elemental formula, as each formula has a distinct exact mass due to the mass defect of its constituent isotopes. rsc.org
For N-(oxolan-3-ylmethyl)aniline, HRMS would be used to verify its molecular formula, C₁₁H₁₅NO. The experimentally measured mass of the protonated molecule, [M+H]⁺, would be compared against the theoretically calculated exact mass. A close match provides unambiguous evidence of the compound's elemental makeup.
| Parameter | Value | Significance |
|---|---|---|
| Molecular Formula | C₁₁H₁₅NO | The elemental composition of the compound. |
| Calculated Monoisotopic Mass | 177.1154 g/mol | The exact mass of the molecule with the most abundant isotopes. |
| Calculated Exact Mass of [M+H]⁺ | 178.1226 g/mol | The theoretical mass of the protonated molecule, the target for HRMS detection. |
| Required Mass Accuracy | < 5 ppm | The typical tolerance between measured and calculated mass for confident formula assignment. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the precise structure of an organic molecule in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms. researchgate.net
One-dimensional (1D) NMR, specifically ¹H and ¹³C NMR, is the first step in structural analysis. The ¹H NMR spectrum reveals the number of different types of protons, their electronic environment (chemical shift), neighboring protons (spin-spin splitting), and relative numbers (integration). The ¹³C NMR spectrum provides complementary information on the carbon skeleton.
For this compound, the spectra would be expected to show distinct signals for the aniline (B41778) ring protons, the N-H proton, the methylene (B1212753) bridge protons, and the protons of the oxolane ring.
Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by establishing correlations between nuclei. creative-biostructure.com
COSY (Correlation Spectroscopy) identifies protons that are coupled to each other (typically through 2-3 bonds), allowing for the mapping of proton-proton networks within the aniline and oxolane fragments. researchgate.netlongdom.org
HSQC (Heteronuclear Single Quantum Coherence) correlates each proton with its directly attached carbon atom, providing a definitive assignment of the ¹³C signals. researchgate.netresearchgate.net
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over longer ranges (2-4 bonds), which is essential for connecting the different structural fragments, such as linking the methylene bridge to both the aniline nitrogen and the oxolane ring.
| Proton Assignment | Predicted Chemical Shift (δ ppm) | Predicted Multiplicity | Integration |
|---|---|---|---|
| Aromatic-H (ortho, para) | ~6.6 - 6.8 | Multiplet | 3H |
| Aromatic-H (meta) | ~7.1 - 7.3 | Multiplet | 2H |
| N-H | ~3.5 - 4.5 (broad) | Singlet (broad) | 1H |
| Oxolane-H (on C-O) | ~3.6 - 3.9 | Multiplet | 4H |
| N-CH₂ | ~3.1 - 3.3 | Doublet | 2H |
| Oxolane-CH (methine) | ~2.5 - 2.8 | Multiplet | 1H |
| Oxolane-CH₂ (aliphatic) | ~1.8 - 2.2 | Multiplet | 2H |
| Carbon Assignment | Predicted Chemical Shift (δ ppm) |
|---|---|
| Aromatic C-N | ~148 |
| Aromatic C-H (meta) | ~129 |
| Aromatic C-H (para) | ~117 |
| Aromatic C-H (ortho) | ~113 |
| Oxolane C-O | ~68 |
| N-CH₂ | ~48 |
| Oxolane CH (methine) | ~40 |
| Oxolane CH₂ (aliphatic) | ~33 |
Dynamic NMR (DNMR) is a specialized technique used to study molecular motions that occur on the NMR timescale, such as bond rotations and ring inversions. ut.ee For this compound, several dynamic processes could be investigated:
Rotation about the C(aryl)-N bond: This rotation can be hindered, and its energy barrier can be quantified by observing changes in the NMR spectrum at different temperatures. researchgate.net
Oxolane Ring Puckering: The five-membered tetrahydrofuran (B95107) ring is not planar and undergoes rapid pseudo-rotation between various "envelope" and "twist" conformations.
By recording NMR spectra at low temperatures, it may be possible to "freeze out" these motions, leading to the observation of distinct signals for different conformers. As the temperature is raised, these signals broaden and eventually coalesce into time-averaged signals. Analysis of these line-shape changes allows for the calculation of the activation energy barriers for these conformational interchanges. csic.esacs.org
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule. The two methods are complementary, as their selection rules differ. mdpi.com IR spectroscopy is sensitive to vibrations that cause a change in the dipole moment (e.g., polar bonds like N-H and C-O), while Raman spectroscopy detects vibrations that cause a change in polarizability (e.g., non-polar bonds like aromatic C=C). nih.gov
For this compound, these techniques would confirm the presence of key structural motifs. researchgate.netnih.gov
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Primary Technique |
|---|---|---|---|
| N-H Stretch | Secondary Amine | 3350 - 3450 | IR |
| Aromatic C-H Stretch | Aryl Ring | 3000 - 3100 | IR, Raman |
| Aliphatic C-H Stretch | CH₂, CH | 2850 - 2960 | IR, Raman |
| Aromatic C=C Stretch | Aryl Ring | 1580 - 1610, 1480 - 1510 | Raman, IR |
| C-N Stretch | Aryl Amine | 1250 - 1340 | IR |
| C-O-C Stretch (asymmetric) | Ether | 1070 - 1150 | IR (Strong) |
X-ray Crystallography for Solid-State Structure Determination (if available)
X-ray crystallography provides the most definitive structural information by determining the precise three-dimensional arrangement of atoms in a solid-state crystal. libretexts.org This technique yields accurate data on bond lengths, bond angles, and torsional angles, confirming the molecule's connectivity and revealing its preferred conformation in the crystal lattice. uc.edu
As of the latest research surveys, a public single-crystal X-ray structure for this compound has not been reported. If a suitable single crystal could be grown, this analysis would provide invaluable data, including:
The exact geometry of the oxolane ring conformation.
The rotational angle (twist) of the aniline ring relative to the N-C bond.
Information on intermolecular interactions, such as hydrogen bonding involving the N-H group, which dictate how the molecules pack in the solid state.
Chromatographic Techniques for Purity Assessment and Separation (e.g., HPLC, GC)
Chromatographic methods are essential for separating the target compound from starting materials, by-products, and other impurities, as well as for quantifying its purity.
High-Performance Liquid Chromatography (HPLC) is the most common method for analyzing non-volatile, polar compounds like aniline derivatives. thermofisher.comresearchgate.net A typical analysis would involve a reversed-phase column where the compound is eluted with a polar mobile phase. Purity is assessed by integrating the area of the peak corresponding to the product and comparing it to the total area of all peaks detected, typically by UV absorbance due to the aniline chromophore. sielc.com
Gas Chromatography (GC) can also be used, particularly when coupled with a mass spectrometer (GC-MS) for impurity identification. mdpi.com Due to the polarity of the amine, derivatization may sometimes be employed to improve peak shape and thermal stability, though modern polar capillary columns can often handle direct analysis. researchgate.net
| Parameter | Typical Condition |
|---|---|
| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% formic acid or trifluoroacetic acid) |
| Flow Rate | 1.0 mL/min |
| Detection | UV-Vis Diode Array Detector (DAD) at ~254 nm and 280 nm |
| Column Temperature | 25 - 40 °C |
| Purity Assessment | Peak area percentage at a wavelength of maximum absorbance. |
Exploration of Academic and Pre Clinical Applications of N Oxolan 3 Ylmethyl Aniline
Utility as Synthetic Building Blocks and Intermediates
The N-(oxolan-3-ylmethyl)aniline framework is a versatile building block in organic synthesis. The reactivity of the aniline (B41778) nitrogen and the potential for functionalization of the aromatic ring allow for its incorporation into a wide array of more complex molecular architectures.
The aniline moiety is a well-established precursor for the synthesis of numerous nitrogen-containing heterocyclic compounds. beilstein-journals.org The this compound structure can be utilized in cyclization reactions to form fused heterocyclic systems. For instance, the secondary amine can react with appropriate reagents to construct rings such as quinolines, benzodiazepines, or other complex polycyclic structures. The synthesis of substituted meta-hetarylanilines often involves a one-pot, three-component reaction using a heterocycle-substituted 1,3-diketone, demonstrating a versatile method for creating complex aniline derivatives. beilstein-journals.org
The synthesis of various heterocyclic compounds, such as pyrazoles, imidazoles, and oxadiazoles, often relies on building blocks that can undergo cyclization reactions. nih.govopenmedicinalchemistryjournal.com The this compound scaffold provides the necessary functional groups for such transformations, serving as a key intermediate in the generation of diverse heterocyclic libraries for screening purposes. researchgate.net
Table 1: Examples of Heterocyclic Systems Derived from Aniline-like Scaffolds
| Heterocyclic System | General Synthetic Approach | Potential Application Area |
|---|---|---|
| Quinoline (B57606) Derivatives | Condensation and cyclization reactions involving the aniline nitrogen and ortho-positioned functional groups. nih.gov | Antiviral, Anticancer openmedicinalchemistryjournal.com |
| 1,2,3-Triazoles | Cycloaddition reactions, often utilizing an azide (B81097) derivative of the aniline scaffold. mdpi.com | Medicinal Chemistry, Drug Candidates mdpi.com |
| Oxadiazoles | Multi-step synthesis involving the formation of hydrazides followed by cyclization. openmedicinalchemistryjournal.com | Anti-inflammatory, Anticancer openmedicinalchemistryjournal.com |
This table illustrates the types of heterocyclic systems that can be synthesized from aniline precursors, a category that includes this compound.
In multi-step synthesis, a target molecule is constructed through a sequence of chemical reactions. This compound serves as a valuable scaffold or starting material in such sequences. youtube.com The aniline portion can direct the substitution pattern on the aromatic ring, typically to the ortho and para positions, while the secondary amine can be protected and deprotected as needed throughout a synthetic route. youtube.com
The oxolane ring adds a layer of complexity and potential for stereochemical control, which is crucial in the synthesis of chiral drugs. The tetrahydrofuran (B95107) ring is a common feature in many biologically active natural products and pharmaceuticals, making scaffolds containing this ring, like this compound, particularly useful. ontosight.ai Multi-step strategies are often required to produce complex derivatives, such as N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]-2-(trifluoromethyl)benzamide, where the core structure is elaborated through sequential reactions. vulcanchem.com
Pre-clinical Investigation in Chemical Biology
In the realm of chemical biology, small molecules are used as tools to study and manipulate biological systems. The this compound scaffold is of interest for developing such molecular tools due to its "drug-like" properties and synthetic tractability. ontosight.aiontosight.ai
Derivatives of this compound are investigated for their ability to interact with specific biological targets like enzymes and receptors. ontosight.ai These derivatives can be tested in in vitro assays to measure their inhibitory or activating effects. For example, compounds containing the oxolane-aniline motif are often screened for activity against kinases, proteases, or G-protein coupled receptors (GPCRs). researchgate.net The data from these assays help to establish structure-activity relationships (SAR), where modifications to the scaffold are correlated with changes in biological activity. This information is critical for optimizing lead compounds in drug discovery. mdpi.com For instance, compounds similar in structure are often explored for their potential to modulate pathways involved in inflammation or cell proliferation. researchgate.net
A chemical probe is a small molecule designed to selectively interact with a specific protein or pathway, allowing researchers to study its function in a biological context. The this compound structure can serve as the core of such probes. ontosight.ai By attaching reporter tags (e.g., fluorescent dyes, biotin) or photoreactive groups to the scaffold, researchers can create tools for target identification, imaging, and pull-down assays. The development of such probes is a key step in understanding the molecular basis of disease. chem960.com
Table 2: Potential Applications of this compound-Based Chemical Probes
| Probe Type | Modification to Scaffold | Application |
|---|---|---|
| Fluorescent Probe | Covalent attachment of a fluorophore. | Cellular imaging of target protein localization. |
| Affinity-Based Probe | Incorporation of a biotin (B1667282) tag. | Identification of protein binding partners via pull-down assays followed by mass spectrometry. |
| Photoaffinity Probe | Addition of a photoreactive group (e.g., diazirine, benzophenone). | Covalent labeling of the target protein upon UV irradiation for target validation. |
This table outlines the potential uses of this compound as a foundational structure for creating various chemical probes.
Once a derivative of this compound shows promising activity in in vitro assays, it may advance to pre-clinical studies in non-human biological models, such as cell cultures or animal models. mdpi.com These studies are essential for validating that the biological target identified in vitro is relevant to a disease state. For example, if a compound is designed to inhibit an enzyme involved in tumor growth, its effect on cancer cell lines (in vitro) and on tumor progression in animal models (in vivo) would be evaluated. escholarship.org While specific pre-clinical data for this compound itself is not widely published, its derivatives are part of the broader effort in drug discovery to develop new therapeutic agents, where target validation is a critical step. ontosight.aidrugbank.comdrugbank.com
Applications in Catalysis Research
The structural features of this compound, specifically the nitrogen and oxygen atoms with available lone pairs of electrons, suggest its potential utility in the field of catalysis.
Aniline and its derivatives are well-established ligands in transition metal catalysis, where the nitrogen atom coordinates to a metal center, influencing its reactivity and selectivity. researchgate.net The N-alkylation in this compound with the oxolanylmethyl group can modulate the electronic properties of the aniline nitrogen, potentially enhancing its coordination ability.
Furthermore, the oxygen atom within the oxolane ring introduces a second potential coordination site. This allows the molecule to act as a bidentate N,O-ligand, forming a stable chelate ring with a metal center. The use of ligands containing ether functionalities is a known strategy in catalyst design. mdpi.com The ability to form such chelates can significantly stabilize the catalytic species and influence the stereochemical outcome of a reaction, particularly if a chiral version of the ligand is used. The coordination of aniline derivatives to palladium catalysts, for instance, has been explored in C-H functionalization reactions. nih.gov The specific binding modes of this compound could be tailored for various metal-catalyzed transformations, such as cross-coupling, hydrogenation, or oxidation reactions.
| Coordination Mode | Donating Atom(s) | Potential Catalytic Application | Rationale |
|---|---|---|---|
| Monodentate | Nitrogen | Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) | The aniline nitrogen can coordinate to the metal center, influencing its electronic state and reactivity, similar to other N-alkylated aniline ligands. |
| Bidentate (Chelating) | Nitrogen and Oxygen | Asymmetric Hydrogenation, Cycloadditions | The formation of a stable five-membered chelate ring with the metal can enforce a rigid geometry around the metal center, which is often crucial for achieving high enantioselectivity in asymmetric catalysis. mdpi.com |
The field of organocatalysis utilizes small organic molecules to accelerate chemical reactions. Secondary amines are a cornerstone of this field, particularly in enamine and iminium ion catalysis. While direct research on this compound as an organocatalyst is not prominent, its secondary amine structure suggests it could serve as a precursor for such catalysts.
Chiral phosphoric acids have been effectively used to catalyze reactions involving aniline derivatives as substrates, demonstrating the utility of the aniline scaffold in asymmetric transformations. bohrium.comresearchgate.netbeilstein-journals.org By preparing an enantiomerically pure form of this compound, it could potentially be employed as a chiral base or as a component of a bifunctional catalyst. The oxolane ring could play a role in establishing secondary interactions, such as hydrogen bonding, which are critical for stereocontrol in many organocatalytic systems. Additionally, substituted anilines have been used in organocatalytic oxidation reactions, indicating the scaffold's compatibility with oxidative processes. researchgate.net
Potential in Materials Science and Polymer Chemistry
The dual functionality of this compound makes it an interesting candidate for the synthesis of advanced polymeric materials.
Aniline is the parent monomer for polyaniline (PANI), a well-known conducting polymer. The polymerization of aniline derivatives is a common strategy to modify the properties of the resulting polymers. researchgate.netacs.org this compound can be viewed as a functionalized monomer for the synthesis of novel PANI derivatives.
Polymerization can be achieved through oxidative chemical or electrochemical methods. acs.org Unlike aniline, where polymerization involves both the nitrogen and the aromatic ring, the N-substitution in this compound directs the polymerization pathway. This typically leads to polymers with different structures and properties compared to unsubstituted PANI. For instance, N-alkylation can decrease the extent of conjugation along the polymer backbone but can improve solubility and processability. rsc.org The polymerization of aniline derivatives with sulfur-containing reagents has also been shown to produce novel conjugated polymers with unique electronic properties. nih.govacs.org
The incorporation of specific functional groups into a polymer backbone is a key strategy for creating materials with tailored properties. researchgate.net The oxolane ring in this compound is a significant feature that can impart desirable characteristics to a polymer.
The polar ether group can enhance the polymer's solubility in a wider range of solvents, improve its adhesion to various substrates, and increase its hydrophilicity. These properties are valuable for applications in coatings, adhesives, and membranes. Furthermore, the polymer's surface morphology and electrical properties can be influenced by the substituent. rsc.orgresearchgate.net This opens up possibilities for developing materials for sensors, as the polymer's conductivity or optical properties might change upon interaction with specific analytes. The unique structural features of similar compounds have been noted for their potential in developing new materials with specific electronic or optical properties. evitachem.com
| Property | Potential Effect of Oxolane Group | Potential Application |
|---|---|---|
| Solubility | Increased solubility in polar organic solvents due to the ether linkage. rsc.org | Improved processability for film and fiber formation. |
| Adhesion | Enhanced adhesion to polar surfaces through hydrogen bonding. | Functional coatings, adhesives, and composite materials. |
| Sensor Capabilities | The oxygen atom can act as a binding site for metal ions or other analytes, modulating the polymer's electronic or optical properties. rsc.org | Chemical sensors and selective chemosensors. |
| Biocompatibility | The presence of ether linkages may improve the biocompatibility of the material. | Biomedical devices and drug delivery systems. |
Role in Agrochemical Research (e.g., as precursors for active ingredients, excluding specific efficacy/safety data)
The search for new, effective, and selective agrochemicals is a continuous effort. The structural components of this compound are found in known active ingredients, positioning it as a valuable precursor for agrochemical synthesis.
The most direct link is to the neonicotinoid insecticide Dinotefuran. researchgate.net A key intermediate in the synthesis of Dinotefuran is (tetrahydrofuran-3-yl)methanamine. lookchem.comcolab.ws this compound contains this exact structural fragment attached to a phenyl group. This makes it a highly relevant starting material or analog for the creation of new insecticides. The aniline portion of the molecule provides a versatile chemical handle for further modifications, allowing for the synthesis of a library of compounds to be screened for biological activity.
Aniline derivatives themselves are a well-established class of agrochemicals, used in the development of fungicides and insecticides. curresweb.commdpi.comnih.gov For example, new amide derivatives of aniline have been synthesized and evaluated for their insecticidal properties. bohrium.comresearchgate.net The combination of the proven aniline scaffold with the "furanicotine" moiety from Dinotefuran suggests that this compound is a promising building block for novel crop protection agents. lookchem.com
| Compound | Key Structural Moiety | Relevance in Agrochemicals |
|---|---|---|
| This compound | (oxolan-3-yl)methylamino | Contains the core amine structure found in the Dinotefuran side chain. lookchem.com |
| (Tetrahydrofuran-3-yl)methanamine | (oxolan-3-yl)methylamino | A known key intermediate in the industrial synthesis of the insecticide Dinotefuran. colab.ws |
| Various Aniline Derivatives | Aniline | Core scaffold for numerous fungicides and insecticides. curresweb.comnih.gov |
Future Research Directions and Emerging Challenges for N Oxolan 3 Ylmethyl Aniline
The landscape of chemical synthesis and discovery is undergoing a significant transformation, driven by the need for sustainability, efficiency, and precision. For a versatile scaffold like N-(oxolan-3-ylmethyl)aniline, these advancements open up numerous avenues for future research. The following sections outline key areas where scientific inquiry could yield substantial progress, from greener production methods to the accelerated discovery of novel derivatives with enhanced properties.
Q & A
Q. What are the standard synthetic methods for preparing N-(oxolan-3-ylmethyl)aniline and related aniline derivatives?
Methodological Answer: A common approach for synthesizing N-alkylated anilines involves reductive amination using catalytic systems. For example:
- Pd/NiO-catalyzed reductive amination : A mixture of aniline, aldehyde (e.g., oxolan-3-ylmethanal for the target compound), and 1.1 wt% Pd/NiO catalyst under hydrogen atmosphere (25°C, 10 hours) yields N-alkylated anilines with >95% efficiency .
- Solvent systems : Acetonitrile/water mixtures are effective for stabilizing intermediates and improving regioselectivity in related cyclization reactions .
Q. How is the structural confirmation of this compound achieved using spectroscopic techniques?
Methodological Answer: Structural validation relies on:
- High-Resolution Mass Spectrometry (HRMS) : Matches calculated and experimental m/z values (e.g., <0.5 ppm error) to confirm molecular formula .
- ¹H/¹³C NMR : Key signals include:
- IR Spectroscopy : Stretching frequencies for N–H (~3400 cm⁻¹) and C–O (1050–1150 cm⁻¹) bonds .
Q. What safety precautions are recommended when handling N-substituted aniline derivatives in laboratory settings?
Methodological Answer:
- Personal protective equipment (PPE) : Gloves, lab coats, and safety goggles are mandatory due to potential skin/eye irritation .
- Ventilation : Use fume hoods to avoid inhalation of volatile intermediates.
- Waste disposal : Segregate halogenated byproducts (e.g., from cyclization reactions ) for specialized treatment .
Advanced Questions
Q. What mechanistic insights explain the regioselective cyclization of N-propargyl aniline derivatives?
Methodological Answer: Regioselectivity in reactions like ipso-cyclization (e.g., ZnBr₂/Oxone-mediated) involves:
- Radical intermediates : Oxone generates sulfate radicals (SO₄⁻•), initiating a cascade to form spirocyclic products via ipso-attack .
- Solvent effects : Polar aprotic solvents (e.g., acetonitrile) stabilize transition states, favoring 6-endo over 5-exo cyclization pathways .
Q. Key Mechanistic Step :
Aniline → Radical initiation → Cyclization → Product
Q. How can reaction conditions be optimized to improve yields in the synthesis of this compound analogues?
Methodological Answer: Optimization strategies include:
Q. Experimental Design Table :
| Variable | Optimal Range | Impact on Yield |
|---|---|---|
| Catalyst (Pd/NiO) | 0.5–1.5 wt% | Maximizes turnover |
| Reaction time | 8–12 hours | Completes radical cycles |
| H₂ pressure | 1 atm | Avoids over-reduction |
Q. What analytical strategies address contradictions in spectroscopic data for structurally similar N-substituted anilines?
Methodological Answer:
- Multi-technique validation : Cross-check NMR (e.g., DEPT-135 for quaternary carbons) with HRMS to resolve ambiguities .
- Computational modeling : Compare experimental ¹H NMR shifts with DFT-calculated values (e.g., Gaussian09 at B3LYP/6-31G* level) .
- X-ray crystallography : Resolve steric clashes (e.g., in spirocyclic derivatives) to confirm regiochemistry .
Case Study :
For N-(3-phenylprop-2-yn-1-yl)aniline, computational modeling reconciled discrepancies between expected and observed ¹H NMR shifts, confirming a radical-mediated pathway .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
